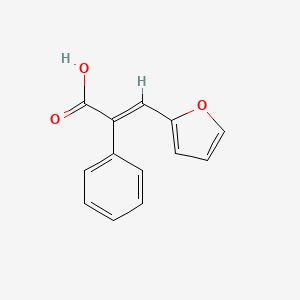

2-丙氧基-1-萘甲醛

描述

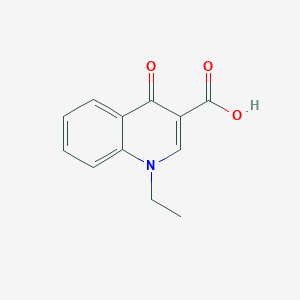

2-Propoxy-1-naphthaldehyde, also known as 2-propyl-1-naphthaldehyde, is a synthetic organic compound derived from the naphthalene family. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, and other related compounds. It is also used in the manufacture of dyes, pigments, and other industrial chemicals. This versatile compound has numerous applications in the scientific and industrial fields.

科学研究应用

Application 3: Drug Modification

- Summary of Application: The primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, were modified via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .

- Methods of Application: The modification was performed via a condensation reaction with 2-hydroxy-1-naphthaldehyde in methanol as a solvent . The crystal structures of the compounds were confirmed to be imine-based zwitterionic products via single-crystal X-ray diffraction (SC-XRD) analysis .

- Results or Outcomes: The study showed that the stabilization of both crystalline compounds is achieved via various noncovalent interactions .

Application 4: Lewis Acid Coordination

- Summary of Application: The typical photochemical behavior of naphthaldehydes is completely altered in the presence of Lewis acids .

- Methods of Application: The reaction was performed in the presence of Lewis acids . The Lewis acid coordination to the carbonyl group of naphthaldehydes changes their typical photochemical behavior .

- Results or Outcomes: The addition of magnesium perchlorate allows for the desired transformation .

Application 5: Synthesis of Epoxy Resins

- Summary of Application: The synthesis of three different epoxy compounds based on naphthalene-2,7-diol was carried out . These compounds were then cross-linked by triethylenetetramine (TETA) .

- Methods of Application: All epoxides were prepared by the reaction of naphthalene-2,7-diol with epichlorohydrin but under different conditions and with other catalysts . The structures of the obtained compounds before and after the cross-linking reactions were confirmed by the attenuated total reflectance Fourier transform infrared spectroscopy (ATR/FT-IR) .

- Results or Outcomes: The ATR/FT-IR spectra of cross-linked compounds show disappearance of the C–O–C bands (about 915 cm-1) derived from the epoxy groups . DSC and TG/DTG measurements indicated that the obtained materials possess good thermal resistance; they are stable up to about 250 C .

Application 6: Fluorescent Chemosensor for Al (III) Ions Detection

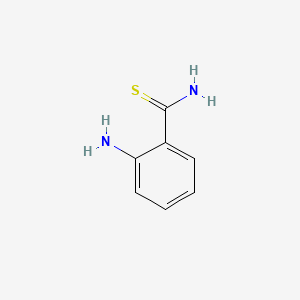

- Summary of Application: 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole was used as a highly selective turn-on fluorescent chemosensor for Al (III) ions detection .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

属性

IUPAC Name |

2-propoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKSPXFVANRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366174 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propoxy-1-naphthaldehyde | |

CAS RN |

885-26-7 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)